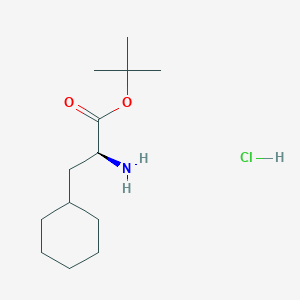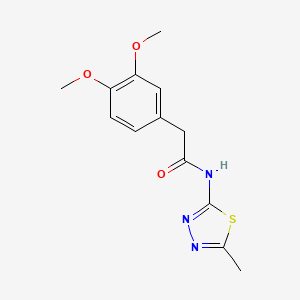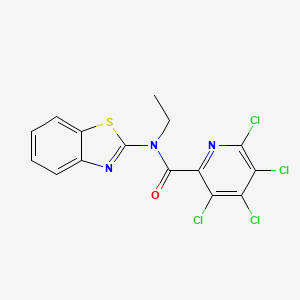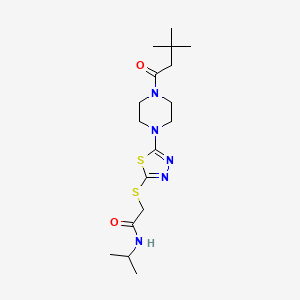
tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, also known as t-Boc-L-cyclohexylalanine or t-Boc-CHA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This molecule belongs to the class of amino acid derivatives and is commonly used as a building block in the synthesis of peptides and peptidomimetics.
Wirkmechanismus
The mechanism of action of t-Boc-CHA involves the inhibition of specific enzymes, which leads to the modulation of various physiological processes. For example, the inhibition of DPP-IV by t-Boc-CHA results in the increased levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. Similarly, the inhibition of NEP by t-Boc-CHA leads to the accumulation of natriuretic peptides, which promote vasodilation and reduce blood pressure.
Biochemical and Physiological Effects:
Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride has been shown to exhibit several biochemical and physiological effects, including the modulation of enzyme activity, the regulation of blood glucose levels and blood pressure, and the promotion of vasodilation. Additionally, t-Boc-CHA has been reported to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of t-Boc-CHA in laboratory experiments offers several advantages, such as its high purity, stability, and compatibility with various reaction conditions. However, the synthesis of t-Boc-CHA can be challenging and time-consuming, and the molecule may exhibit low solubility in certain solvents, which can limit its use in certain applications.
Zukünftige Richtungen
Several future directions for the use of t-Boc-CHA in scientific research can be identified, including the development of novel inhibitors targeting specific enzymes, the synthesis of peptidomimetics with improved pharmacological properties, and the exploration of the potential therapeutic applications of t-Boc-CHA in the treatment of various diseases, such as diabetes and hypertension. Additionally, the use of t-Boc-CHA in the field of proteomics may offer new insights into the function and regulation of specific enzymes and pathways.
Synthesemethoden
The synthesis of t-Boc-CHA can be achieved through a multistep process that involves the protection of the carboxylic acid and amine groups, followed by the coupling of the protected amino acid with the appropriate reagents. The final step involves the deprotection of the t-Boc group to yield the desired product. Several methods have been reported for the synthesis of t-Boc-CHA, including solid-phase peptide synthesis and solution-phase synthesis.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride has been used in various scientific research applications, including drug design and discovery, peptide synthesis, and proteomics. This molecule has been shown to exhibit potent inhibitory activity against certain enzymes, such as dipeptidyl peptidase IV (DPP-IV) and neutral endopeptidase (NEP), which are involved in the regulation of blood glucose levels and blood pressure, respectively.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h10-11H,4-9,14H2,1-3H3;1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXHRGWKDFFXKI-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1CCCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)


![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)
![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2364109.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)